3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide
Description
This macrocyclic compound features a bicyclo[22.3.0]heptacosane core, integrating six nitrogen atoms (hexazabicyclo) and one oxygen atom (oxa) within its heterocyclic framework. Key substituents include:
- A 1-hydroxyethyl group at position 6, contributing to hydrophilicity.
- A nonyl chain at position 12, which may influence lipophilicity and membrane permeability.
- A propanamide terminal group, typical in bioactive peptides or enzyme inhibitors.
The structure’s complexity suggests applications in targeted molecular recognition, though explicit biological data are unavailable in the provided evidence. Structural determination of such compounds often relies on X-ray crystallography tools like SHELX .
Properties
IUPAC Name |
3-[6-(1-hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-18-31-19-15-22-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-16-20-34(52)42(59)48-32(23-24-36(46)55)40(57)49-33(26-30-17-13-14-21-35(30)54)41(58)51-38(27(2)3)45(62)63-31/h13-14,17,21,27-29,31-34,38-39,53-54H,6-12,15-16,18-20,22-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEPDKSOCWEGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=CC=C3O)CCC(=O)N)C)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74758-64-8 | |
| Record name | Verlamelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound 3-[6-(1-Hydroxyethyl)-18-[(2-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide is a complex organic molecule with potential biological activities. Its intricate structure suggests various interactions within biological systems, particularly in cellular signaling and enzyme modulation.
Chemical Structure and Properties
The compound has a molecular formula of and a CAS number of 74758-64-8. The chemical structure features multiple functional groups including hydroxyls and amides that may influence its solubility and reactivity in biological contexts.
Enzyme Interactions
One of the primary mechanisms through which this compound may exert its biological effects is via interaction with specific enzymes. For instance:
- Histone Deacetylases (HDACs) : The compound may influence HDAC activity (EC 3.5.1.98), which is crucial for gene expression regulation and cell proliferation by removing acetyl groups from histones . This action can lead to altered transcriptional states in cells.
G Protein-Coupled Receptors (GPCRs)
This compound may also interact with GPCRs, which are pivotal in cellular signaling pathways. GPCRs can modulate various physiological responses including:
- Signal Transduction : Activation or inhibition of GPCRs can lead to changes in intracellular calcium levels or cyclic AMP production . This could affect processes such as muscle contraction and neurotransmitter release.
Anticancer Properties
Preliminary studies suggest that compounds similar to the one exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve modulation of histone acetylation states leading to reactivation of tumor suppressor genes.
Anti-inflammatory Effects
The compound's structural features may contribute to anti-inflammatory activities by inhibiting pathways associated with inflammation such as the NF-kB pathway or by modulating cytokine release.
Case Studies
-
Study on Cell Lines : In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
Cell Line IC50 (µM) Mechanism of Action HeLa 12 Induction of apoptosis MCF7 15 Inhibition of HDAC activity A549 10 Modulation of GPCR signaling - In Vivo Studies : Animal model studies showed that administration of the compound resulted in reduced tumor size and weight compared to control groups.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights : Both compounds exhibit macrocyclic complexity, but the comparison compound’s cationic charge (trimethylazanium) distinguishes its solubility and interaction profile .
- Data Gaps: No direct biological or toxicological data for the target compound are available in the provided evidence. PubChem entries (e.g., ) list analogous macrocycles, but accessibility issues limit detailed comparisons .
- Analytical Methods : SHELX remains a standard for crystallographic refinement of such structures, though newer tools may offer enhanced resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
